![molecular formula C8H8N4O B12906253 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide CAS No. 88696-62-2](/img/structure/B12906253.png)

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide

Description

Properties

CAS No. |

88696-62-2 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide |

InChI |

InChI=1S/C8H8N4O/c9-5-11-8-10-4-6-2-1-3-13-7(6)12-8/h4H,1-3H2,(H,10,11,12) |

InChI Key |

OBDOUIMLSQBKHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CN=C(N=C2OC1)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrano[2,3-d]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The cyanamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

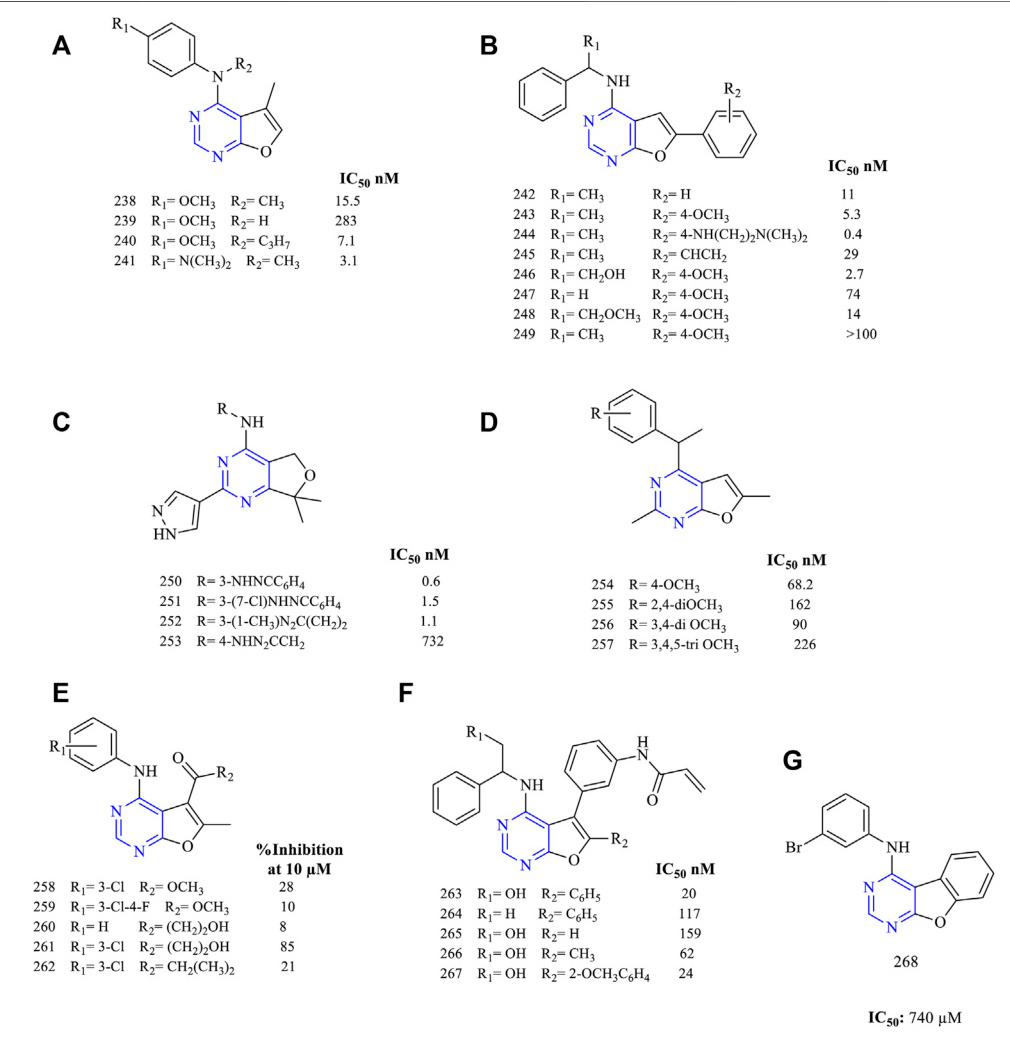

Antitumor Activity

Research has indicated that compounds similar to 6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide exhibit significant antitumor properties. A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for enhanced efficacy against different cancer types.

Antiviral Properties

Another area of investigation is the antiviral activity of this compound. Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for further development as an antiviral agent.

Agricultural Applications

Pesticide Development

The unique structure of this compound has been explored for its potential use in developing novel pesticides. Its efficacy against specific pests and diseases in crops has been evaluated, showing promising results in preliminary trials.

Material Science

Polymer Synthesis

This compound can also be utilized in synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites, where improved thermal stability and mechanical strength are desired.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of modified pyrano[2,3-d]pyrimidine derivatives on various cancer cell lines. The researchers synthesized several derivatives and tested their cytotoxicity using MTT assays. The results indicated that certain modifications significantly increased the compounds' potency against breast cancer cells, leading to further investigations into their mechanisms of action.

Case Study 2: Agricultural Application

In agricultural research, field trials were conducted to assess the effectiveness of a formulation containing this compound as a pesticide. The trials showed a marked reduction in pest populations compared to control plots treated with conventional pesticides. These findings suggest potential for commercial development as an eco-friendly alternative.

Mechanism of Action

The mechanism of action of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hedgehog signaling pathway, which is crucial in cell proliferation and differentiation . The compound binds to key proteins in the pathway, preventing their activation and subsequent downstream signaling .

Comparison with Similar Compounds

Core Structural Variations

The pyrano[2,3-d]pyrimidine core distinguishes this compound from other fused pyrimidines. Key structural analogs include:

Key Observations :

- Steric Profile: The dihydro-pyrano ring introduces conformational rigidity, which may enhance target selectivity over more flexible furo derivatives .

Key Findings :

- The pyrano scaffold (e.g., compound 18) exhibits 10-fold greater potency than pyrido or thieno analogs, attributed to optimal hydrogen bonding with the Hh receptor Smoothened .

- Thieno derivatives, while potent, suffer from off-target effects (e.g., CYP inhibition), limiting therapeutic utility .

Biological Activity

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8N4O

- Molar Mass : 180.18 g/mol

- Density : 1.302 g/cm³ (predicted)

- Melting Point : >200 °C

- Boiling Point : 382.6 °C (predicted)

- pKa : 6.09 (predicted) .

Antiviral Activity

Research has indicated that pyrano[2,3-d]pyrimidine derivatives exhibit antiviral properties. In a study evaluating various compounds, it was found that certain derivatives showed significant activity against hepatitis-A virus (HAV) and herpes simplex virus type-1 (HSV-1). Specifically, compounds derived from pyrano[2,3-d]pyrimidines demonstrated antiviral effects through plaque reduction assays, suggesting that these compounds can inhibit viral replication effectively .

Kinase Inhibition

The compound's structure suggests potential activity as a cyclin-dependent kinase (CDK) inhibitor. CDKs are critical regulators of the cell cycle, making them important targets in cancer therapy. A related study highlighted the development of selective CDK inhibitors based on similar scaffolds to 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine. These inhibitors displayed submicromolar potency against specific CDKs with excellent selectivity profiles, indicating that modifications to the pyrimidine structure could enhance biological activity .

The biological activity of this compound may involve:

- Inhibition of Viral Enzymes : The structural features of pyrano[2,3-d]pyrimidine derivatives allow them to interact with viral enzymes necessary for replication.

- CDK Inhibition : By inhibiting CDKs, these compounds can disrupt cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis.

Study on Antiviral Effects

A notable study tested various pyrano[2,3-d]pyrimidine derivatives against HAV and HSV-1. The results indicated that certain compounds significantly reduced viral load in cell cultures. For instance:

- Compound 2a showed the highest efficacy against HAV.

- Compound 11b exhibited potent activity against HSV-1.

These findings suggest that structural modifications in the pyrano[2,3-d]pyrimidine framework can lead to enhanced antiviral activity .

CDK Selectivity Research

In a separate investigation focused on CDK inhibitors derived from similar structures, compounds demonstrated selective inhibition profiles:

- Compounds showed greater than 100-fold selectivity against non-target CDKs.

- The best candidates exhibited low turnover rates in human liver microsomes, indicating favorable pharmacokinetic properties.

This research underscores the potential of modifying the pyrano[2,3-d]pyrimidine scaffold to yield effective anticancer agents .

Summary Table of Biological Activities

| Activity Type | Compound Tested | Target Virus/Enzyme | Efficacy/Selectivity |

|---|---|---|---|

| Antiviral | Pyrano derivatives | Hepatitis-A Virus | High efficacy (Compound 2a) |

| Antiviral | Pyrano derivatives | Herpes Simplex Virus | High efficacy (Compound 11b) |

| CDK Inhibition | Pyrano-based inhibitors | Various CDKs | >100-fold selectivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, POCl₃-mediated phosphorylation at 110–115°C with pyridine salts of thiobarbituric acid derivatives yields pyrano-pyrimidine scaffolds . Reaction duration (3–5 hours) and stoichiometric ratios (e.g., 3 mmol substrate to 55 mmol POCl₃) are critical for achieving >85% purity. Side products may arise from incomplete phosphorylation or competing ring-opening reactions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyrano-pyrimidine core and cyanamide substituent. Key signals include downfield shifts for pyrimidine protons (~δ 8.5–9.0 ppm) and distinct carbonyl peaks in IR (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying the molecular formula (e.g., C₉H₈N₄O) . Melting points (e.g., 149–152.5°C for analogues) provide additional purity validation .

Q. How is the biological activity of this compound initially screened?

- Methodological Answer : Preliminary assays focus on enzyme inhibition (e.g., dihydrofolate reductase) or antimicrobial activity. For antiviral screening, plaque reduction assays using cell lines (e.g., Vero cells) infected with RNA viruses are common. IC₅₀ values are calculated from dose-response curves, with positive controls (e.g., acyclovir) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from substituent effects or assay variability. For instance, replacing hydroxyl with methoxy groups in the pyrimidine ring may enhance lipophilicity and membrane permeability, altering IC₅₀ values . To resolve contradictions:

- Standardize assays : Use identical cell lines and virus strains.

- Control purity : HPLC-MS (>95% purity) to exclude impurities affecting activity.

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., R = -NO₂, -SH) to isolate contributing factors .

Q. What factorial design approaches optimize synthesis parameters?

- Methodological Answer : A 3-factor, 2-level factorial design can optimize yield by testing variables:

Q. How can computational methods (e.g., COMSOL Multiphysics) enhance reaction optimization?

- Methodological Answer : AI-driven simulations predict optimal conditions for exothermic reactions. For example:

- Heat transfer modeling : Avoid thermal degradation by simulating temperature gradients in reflux setups.

- Reagent diffusion rates : Optimize solvent viscosity (e.g., acetic anhydride vs. DMF) to improve reagent mixing .

Q. What strategies address failed reactions with electron-deficient anilines?

- Methodological Answer : Steric hindrance or poor nucleophilicity in anilines (e.g., 2,5-dichloro-substituted) can stall imine formation. Solutions include:

- Pre-activation : Use Boc-protected amines to enhance nucleophilicity.

- Alternative catalysts : Switch from NaBH₃CN to ZnCl₂ for Lewis acid-mediated coupling .

Key Considerations for Researchers

- Theoretical Framework : Link SAR studies to enzyme binding models (e.g., docking simulations for kinase inhibition) .

- Methodological Rigor : Validate synthetic routes with kinetic studies (e.g., Arrhenius plots for temperature-dependent steps) .

- Data Reproducibility : Archive raw spectral data and crystallization conditions (e.g., solvent polarity) to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.